molecular formula C5H9ClO B1352662 3-Chloro-2,2-dimethylpropanal CAS No. 13401-57-5

3-Chloro-2,2-dimethylpropanal

Cat. No.: B1352662
CAS No.: 13401-57-5
M. Wt: 120.58 g/mol
InChI Key: ITSRYBRMKMEYHL-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H9ClO. It is an aldehyde with a chlorine atom and two methyl groups attached to the second carbon atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Cellular Effects

The effects of 3-Chloro-2,2-dimethylpropanal on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound’s interaction with pyridinium chlorochromate results in the oxidation of this compound to form s-trioxane . Additionally, this compound can modulate gene expression by inducing oxidative stress, which activates transcription factors involved in stress response pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound can undergo spontaneous trimerization to form s-trioxane, particularly when exposed to light . This trimerization process can affect the compound’s reactivity and its interactions with biomolecules. Long-term studies have shown that this compound can induce sustained oxidative stress in cells, leading to prolonged activation of stress response pathways and potential cellular damage.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may induce mild oxidative stress and activate antioxidant defense mechanisms. At higher doses, this compound can cause significant cellular damage and toxicity. Studies have shown that high doses of the compound can lead to liver and kidney damage in animal models, highlighting the importance of dosage considerations in its use .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can undergo oxidation to form s-trioxane, a process catalyzed by pyridinium chlorochromate . This oxidation reaction is a key metabolic pathway for this compound and can influence the levels of metabolites in cells. Additionally, the compound’s interactions with other metabolic enzymes can affect metabolic flux and the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes due to its small size and lipophilicity. Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in oxidative stress response . This localization is crucial for its role in modulating cellular processes and influencing cell function.

Preparation Methods

3-Chloro-2,2-dimethylpropanal can be synthesized through the oxidation of 3-chloro-2,2-dimethyl-1-propanol. The oxidation is typically carried out using pyridinium chlorochromate (PCC) as the oxidizing agent . The reaction conditions involve dissolving the alcohol in an appropriate solvent, such as dichloromethane, and adding PCC to the solution. The reaction mixture is then stirred at room temperature until the oxidation is complete. The product can be purified by distillation or recrystallization.

Chemical Reactions Analysis

3-Chloro-2,2-dimethylpropanal undergoes several types of chemical reactions, including:

One notable reaction is the trimerization of this compound to form a cyclic trimer, 2,4,6-tri(2′-chloro-1′,1′-dimethylethyl)-s-trioxane, under certain conditions .

Scientific Research Applications

3-Chloro-2,2-dimethylpropanal is used in various scientific research applications, including:

Comparison with Similar Compounds

3-Chloro-2,2-dimethylpropanal can be compared with other similar compounds, such as:

The presence of the chlorine atom in this compound makes it more reactive and versatile in chemical reactions compared to its non-chlorinated counterparts.

Properties

IUPAC Name

3-chloro-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRYBRMKMEYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456042
Record name 3-chloro-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-57-5
Record name 3-chloro-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2,2-dimethylpropanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Chloro-2,2-dimethylpropanal in organic synthesis?

A1: this compound serves as a valuable starting material in organic synthesis, particularly for synthesizing complex molecules like the naturally occurring α-amino acid, Pantonine []. This aldehyde's reactivity allows for various chemical transformations, making it a versatile building block for constructing diverse molecular structures.

Q2: Can you provide details about the synthesis of Pantonine using this compound, as described in the research?

A2: While the provided abstract doesn't detail the entire synthetic route, it states that the synthesis of Pantonine starts with this compound []. This suggests that the aldehyde likely undergoes a series of reactions, including the introduction of an amino group and a hydroxyl group, to arrive at the final Pantonine structure (2-amino-4-hydroxy-3,3-dimethylbutyric acid) []. The research also notes that Pantonine can cyclize into its corresponding γ-lactone under specific reaction conditions (gaseous hydrogen chloride in methanol) [], highlighting the reactivity of this amino acid.

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